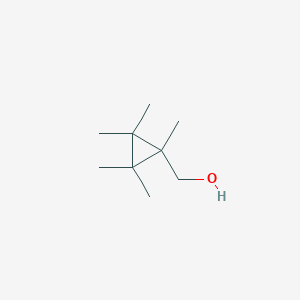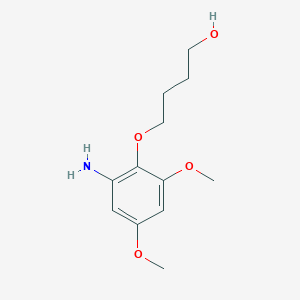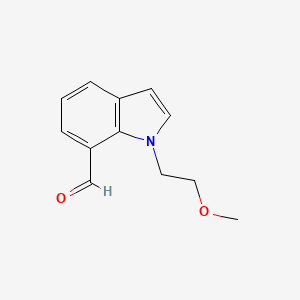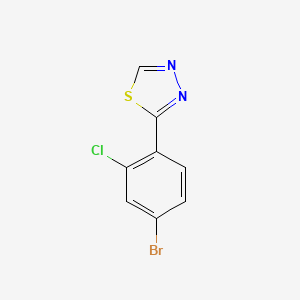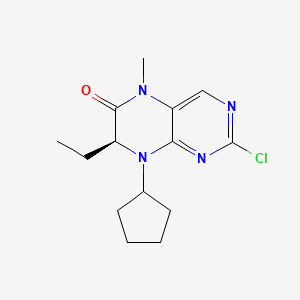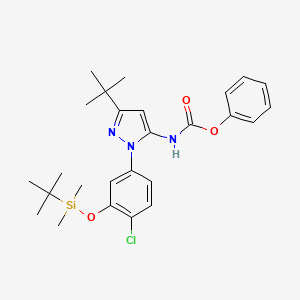
phenyl 3-tert-butyl-1-(3-(tert-butyldimethylsilyloxy)-4-chlorophenyl)-1H-pyrazol-5-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl N-[5-tert-butyl-2-[3-[tert-butyl(dimethyl)silyl]oxy-4-chlorophenyl]pyrazol-3-yl]carbamate is a complex organic compound that features a unique combination of functional groups, including tert-butyl, dimethylsilyl, and chlorophenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-[5-tert-butyl-2-[3-[tert-butyl(dimethyl)silyl]oxy-4-chlorophenyl]pyrazol-3-yl]carbamate typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a strong base such as sodium hydride.
Attachment of the dimethylsilyl group: This can be done using a silylating agent like tert-butyl(dimethyl)silyl chloride in the presence of a base.
Carbamate formation: The final step involves the reaction of the pyrazole derivative with phenyl isocyanate to form the carbamate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-[5-tert-butyl-2-[3-[tert-butyl(dimethyl)silyl]oxy-4-chlorophenyl]pyrazol-3-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing oxygen or chlorine.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Phenyl N-[5-tert-butyl-2-[3-[tert-butyl(dimethyl)silyl]oxy-4-chlorophenyl]pyrazol-3-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of phenyl N-[5-tert-butyl-2-[3-[tert-butyl(dimethyl)silyl]oxy-4-chlorophenyl]pyrazol-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Phenyl N-[5-tert-butyl-2-[3-[tert-butyl(dimethyl)silyl]oxy-4-chlorophenyl]pyrazol-3-yl]carbamate can be compared with other similar compounds, such as:
Phenyl carbamate: Lacks the pyrazole and silyl groups, making it less complex.
tert-Butyl carbamate: Lacks the phenyl and pyrazole groups, making it simpler and less versatile.
Dimethylsilyl derivatives: Similar in terms of the silyl group but may lack other functional groups present in the target compound.
The uniqueness of phenyl N-[5-tert-butyl-2-[3-[tert-butyl(dimethyl)silyl]oxy-4-chlorophenyl]pyrazol-3-yl]carbamate lies in its combination of multiple functional groups, which provides a diverse range of chemical and biological properties.
Properties
Molecular Formula |
C26H34ClN3O3Si |
|---|---|
Molecular Weight |
500.1 g/mol |
IUPAC Name |
phenyl N-[5-tert-butyl-2-[3-[tert-butyl(dimethyl)silyl]oxy-4-chlorophenyl]pyrazol-3-yl]carbamate |
InChI |
InChI=1S/C26H34ClN3O3Si/c1-25(2,3)22-17-23(28-24(31)32-19-12-10-9-11-13-19)30(29-22)18-14-15-20(27)21(16-18)33-34(7,8)26(4,5)6/h9-17H,1-8H3,(H,28,31) |
InChI Key |
SJMXMMSLWDSABJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)OC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


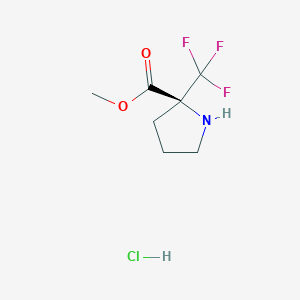
![[5-[3-(Aminomethyl)phenyl]pyridin-3-yl]boronic acid](/img/structure/B13895193.png)
![(1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B13895201.png)
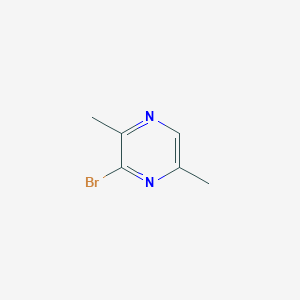

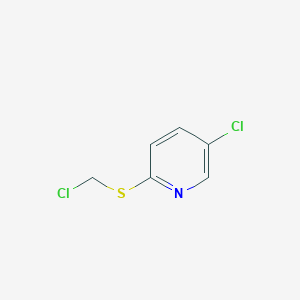
![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;hydrochloride](/img/structure/B13895223.png)
